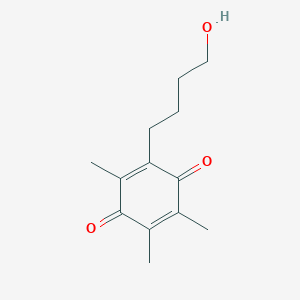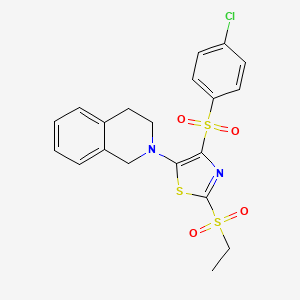
4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylsulfonylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylsulfonylthiazole is a member of isoquinolines.
Scientific Research Applications
Antimicrobial Applications
The compound exhibits potential in antimicrobial applications. Research shows that related quinazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities, demonstrating effectiveness against various microbial strains (Desai, Shihora, & Moradia, 2007).
Antiviral and Anticancer Applications
Studies on similar 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have shown antiviral activity, particularly against the tobacco mosaic virus (Chen et al., 2010). Additionally, derivatives of this compound have been investigated for their pro-apoptotic and anticancer properties, particularly in melanoma cell lines, indicating potential applications in cancer treatment (Yılmaz et al., 2015).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound are significant for scientific research. Studies involving the synthesis of similar compounds, such as those derived from 1-chloroisoquinolines, demonstrate the compound's versatility and potential for various applications (Prabakaran, Manivel, & Khan, 2010).
Molecular Docking and Modeling
Molecular docking studies of related compounds, such as tetrazole derivatives, have been conducted to understand their interaction with biological targets, such as enzymes. These studies are crucial for drug design and development (Al-Hourani et al., 2015).
Biological Screening
The compound and its derivatives have been subjected to extensive biological and pharmacological screening. This includes antimicrobial, anti-inflammatory, and anticonvulsant activities, highlighting its broad potential in therapeutic applications (Patel et al., 2009).
properties
Product Name |
4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylsulfonylthiazole |
|---|---|
Molecular Formula |
C20H19ClN2O4S3 |
Molecular Weight |
483 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C20H19ClN2O4S3/c1-2-29(24,25)20-22-18(30(26,27)17-9-7-16(21)8-10-17)19(28-20)23-12-11-14-5-3-4-6-15(14)13-23/h3-10H,2,11-13H2,1H3 |
InChI Key |
XWBNXNPYMCYTKF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



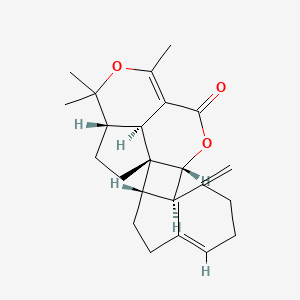
![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)
![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)

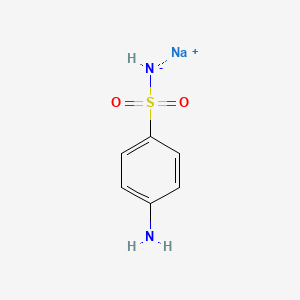
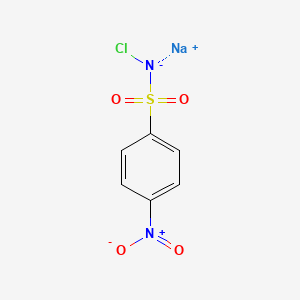
![(2S,8S,9S,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1254667.png)


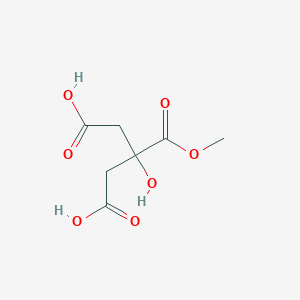
![Thieno[3,2-d]pyrimidine](/img/structure/B1254671.png)
